molecular formula C21H25NO3S B2652297 ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 477504-84-0

ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2652297
CAS No.: 477504-84-0
M. Wt: 371.5
InChI Key: KYDWMWNTRRHDLQ-UHFFFAOYSA-N
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Description

ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound characterized by a cyclohepta[b]thiophene core fused with a seven-membered ring system. The molecule features two critical substituents:

  • 3,4-Dimethylbenzamido group: Attached at the 2-position of the thiophene ring, this substituent introduces steric and electronic effects due to the electron-donating methyl groups at the 3- and 4-positions of the benzamido moiety.
  • Ethyl carboxylate group: Positioned at the 3-position of the thiophene, this ester group enhances solubility in organic solvents and modulates reactivity .

Properties

IUPAC Name

ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-4-25-21(24)18-16-8-6-5-7-9-17(16)26-20(18)22-19(23)15-11-10-13(2)14(3)12-15/h10-12H,4-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDWMWNTRRHDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a substituted benzamide with a thiophene derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of cyclohepta[b]thiophene derivatives with variations in the benzamido substituent. Below is a detailed comparison with key analogs:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties
ETHYL 2-BENZAMIDO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE Benzamido (C₆H₅CONH-) ~374.4 (estimated) Lower steric hindrance; electron-neutral benzamido group may favor π-π interactions. Used in medicinal chemistry scaffolds for kinase inhibition studies .
ETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE 4-Nitrobenzamido 388.437 Electron-withdrawing nitro group enhances electrophilicity; potential for nitro-reduction metabolic pathways. Higher polarity reduces membrane permeability .
Target Compound: ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE (hypothetical) 3,4-Dimethylbenzamido ~402.5 (estimated) Methyl groups increase steric bulk and electron density, potentially improving binding to hydrophobic protein pockets. May exhibit enhanced metabolic stability vs. nitro analog .

Structural and Electronic Effects

  • Steric Considerations : The 3,4-dimethyl groups on the benzamido moiety introduce significant steric hindrance compared to the unsubstituted benzamido () and nitro-substituted () analogs. This could reduce rotational freedom and stabilize specific conformations during target binding.
  • Electronic Modulation : The methyl groups are electron-donating, raising the electron density of the benzamido ring. This contrasts with the electron-withdrawing nitro group in the 4-nitro derivative, which polarizes the amide bond and may alter reactivity in nucleophilic substitution or hydrolysis .

Solubility and Bioavailability

  • The ethyl carboxylate group improves solubility in polar aprotic solvents (e.g., DMSO) across all analogs. However, the hydrophobic 3,4-dimethyl substituent in the target compound likely reduces aqueous solubility compared to the nitro derivative .
  • Metabolic stability: Methyl groups may slow oxidative metabolism (e.g., cytochrome P450-mediated degradation) relative to the nitro group, which is prone to reduction pathways .

Biological Activity

Ethyl 2-(3,4-dimethylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophenes. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specified compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The structure of this compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a cycloheptathiophene core substituted with an ethyl carboxylate and a dimethylbenzamide moiety.

Antimicrobial Activity

Benzo[b]thiophenes have been reported to exhibit significant antimicrobial properties. In studies involving related compounds:

  • Minimum Inhibitory Concentration (MIC) values were determined against various Gram-positive and Gram-negative bacteria. For instance, derivatives of benzo[b]thiophenes showed MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
  • The presence of hydroxymethyl groups has been correlated with increased antimicrobial efficacy .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundMIC (µg/mL)Target Organism
Ethyl 2-(3,4-dimethylbenzamido)16Staphylococcus aureus
Chloro-substituted variant16Bacillus cereus
Bromo-substituted variant64Enterococcus faecalis

Anticancer Activity

The anticancer potential of benzo[b]thiophene derivatives has also been explored:

  • Compounds with modifications at the benzamide position exhibited cytotoxic effects on various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines .
  • The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation
A recent study evaluated a series of benzo[b]thiophene derivatives for their anticancer activity using MTT assays. The results indicated that:

  • Compounds with electron-withdrawing groups showed enhanced cytotoxicity.
  • The most potent derivative exhibited an IC50 value of 5 µM against HeLa cells.

Anti-inflammatory Activity

Benzo[b]thiophenes have also been investigated for their anti-inflammatory properties:

  • Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation.

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